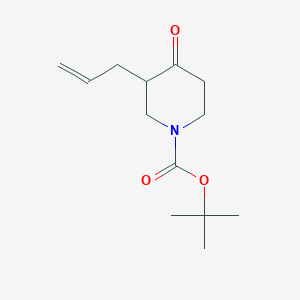

叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯

描述

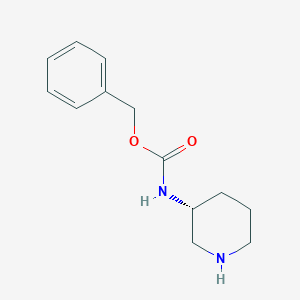

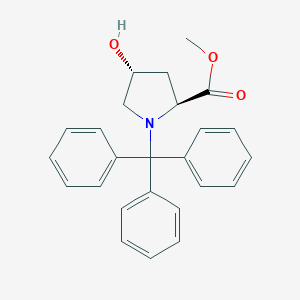

The compound tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a chemical intermediate that has been studied for its potential applications in organic synthesis. It is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and natural products. The presence of the tert-butyl group and the allyl moiety suggests that this compound could be useful in stereoselective synthesis or as a building block for more complex molecules .

Synthesis Analysis

The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate involves several steps, starting from readily available reagents. For instance, the synthesis of related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starts from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, reduction, oxidation, and acylation to obtain the target product . Similarly, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate involves reduction with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford the corresponding trans isomers .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be complex, with the potential for stereoisomerism. X-ray studies of related compounds have revealed details about the orientation of substituents and the configuration of stereocenters. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was found to have an axial orientation of the isobutyl side chain and occurs in the 4-enol form when crystallized from a mixture of dichloromethane and pentane .

Chemical Reactions Analysis

The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, making it a versatile intermediate. For example, its reaction with L-selectride leads to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, the compound can be used in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, providing a pathway to synthesize diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, which can affect the reactivity and solubility of the compound. The allyl group could participate in various reactions, such as allylic substitutions or radical reactions. The oxopiperidine moiety is a lactam, which can have implications for the compound's acidity, basicity, and hydrogen bonding potential. However, specific physical and chemical property data for tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate is not provided in the papers .

科学研究应用

合成和表征

立体选择性合成:叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯与无水四氢呋喃中的 L-选择性还原剂反应,导致生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯(顺式异构体),产率为定量。该合成展示了该化合物在生产对靶向药物开发至关重要的特定异构体中的效用 (Boev 等,2015)。

哌啶衍生物的 3-烯丙基化:该化合物与二甲基腙和 BuLi 反应时,会生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯。该过程对于合成多种哌啶衍生物很重要,这些衍生物通常用于药物 (Moskalenko & Boev, 2014)。

Jak3 抑制剂合成中的中间体:它是蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 合成中的关键中间体。这突出了其在靶向癌症治疗开发中的作用 (陈新志,2011)。

稠合双环体系的形成:叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙在与受保护的醇的碘化物和 BuLi 处理后,形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯。这些化合物经过进一步处理,产生立体化学均一的稠合双环体系 (Moskalenko & Boev, 2014)。

X 射线晶体学分析:该化合物在结晶时会揭示重要的结构信息,有助于更深入地了解其物理性质和在药物设计中的潜在应用 (Didierjean 等,2004)。

在有机合成中的应用

手性助剂和二肽合成:它已用于对映体的合成和二肽合成中的手性助剂。此类应用对于生产生物活性分子的特定异构体至关重要 (Studer, Hintermann, & Seebach, 1995)。

有机反应中的催化性能:其衍生物与各种试剂反应时,在有机合成中表现出广泛的应用,例如在形成席夫碱化合物和催化环氧化反应中 (Çolak 等,2021)。

对映选择性相转移催化反应:该化合物参与对映选择性相转移催化反应,这对于生产对映体纯的药物至关重要 (Ha 等,2013)。

安全和危害

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

属性

IUPAC Name |

tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLMPBMTAORSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)